Sequence Homology and Evolutionary Conservation Across Species
Secretin belongs to the secretin/glucagon superfamily of peptide hormones. The N-terminal region, encompassing Secretin (1-6), exhibits significant evolutionary constraint across vertebrates, underscoring its functional importance:
- High Conservation of Key Residues: His¹ and Ser² are absolutely conserved across all known mammalian secretins (human, rat, porcine, bovine) [4] [5] [7]. Asp³ is also highly conserved, while Gly⁴, Thr⁵, and Phe⁶ show slightly more variability, though Phe⁶ is invariably hydrophobic and aromatic in mammals [7] [10].
- Functional Constraints: The conservation of His¹ and Ser² is directly linked to their critical role in receptor activation. His¹ provides a positive charge essential for interacting with acidic residues (e.g., Glu³⁷³ in hSecR) in the receptor's transmembrane domain (TM) bundle, particularly TM7 [2] [7]. Ser² contributes hydrogen bonding capacity crucial for stabilizing the active receptor conformation [7].
- Protostome Homologs and Ancestral Origins: While the full secretin peptide is absent in fish and other early vertebrates, putative orthologs of secretin family receptors exist in invertebrates like Ciona intestinalis (tunicate) and protostomes (Drosophila melanogaster, Caenorhabditis elegans) [10]. Phylogenetic analysis suggests that the ancestral peptide ligand for these receptors likely possessed an N-terminus functionally analogous to the conserved His-Xaa-Ser motif observed in vertebrate secretins and related peptides like PACAP and VIP. This implies an early evolutionary origin for the mechanism of receptor activation mediated by the N-terminal sequence [10] [8].
Table 1: Conservation of Secretin (1-6) Residues Across Species
Residue Position | Residue (Human) | Human SecR Interaction Partner(s) | Conservation Level (Mammals) | Functional Role |
---|
1 | His¹ | E³⁷³ (TM7), D¹⁷² (ECL1)† | Absolute | Charge-charge interaction, Activation trigger |
2 | Ser² | E³⁷³ (TM7) | Absolute | Hydrogen bonding, Stabilization |
3 | Asp³ | - | High | Potential solvation/charge |
4 | Gly⁴ | - | Moderate | Structural flexibility |
5 | Thr⁵ | - | Moderate | Potential hydrogen bonding |
6 | Phe⁶ | - | High (Phe/Tyr) | Hydrophobicity/ECL1 proximity† |
† Based on molecular modeling and dynamics of full secretin [2] [3] [9]. ECL1: Extracellular Loop 1.
Conformational Dynamics and Stability in Biophysical Environments
Secretin (1-6) is a linear peptide lacking the disulfide bonds that stabilize the C-terminal helix of full-length secretin. Its conformational behavior is highly environment-dependent:
- Lack of Stable Secondary Structure: Biophysical studies (implicit in computational analyses and comparisons) indicate that Secretin (1-6) does not adopt a stable, persistent secondary structure like an α-helix in aqueous solution under physiological conditions [2] [6]. This contrasts sharply with the helical propensity observed in the central and C-terminal regions of full-length secretin (residues 5-13 and beyond) when bound to the SecR ECD or in membrane-mimetic environments [2] [6].
- Intrinsic Flexibility: Molecular Dynamics (MD) simulations of full-length secretin, when analyzed for the N-terminal segment, reveal significant flexibility in residues 1-6. While transient turns or nascent helical character might occasionally form near residues 5-6, no stable, long-lasting conformation is maintained [2]. This flexibility is likely crucial for its role in docking into the receptor's juxtamembrane domain. Gly⁴ is a key contributor to this flexibility.
- Stabilizing Interactions upon Binding: Cryo-EM structures of the full-length secretin-SecR-Gs complex show that upon binding, the N-terminus, including the (1-6) segment, becomes ordered through interactions with the receptor [2]. Key stabilizing interactions observed or inferred for the N-terminal residues include:
- Salt Bridge/Charge-Charge: The critical interaction between protonated His¹ and SecR Glu³⁷³ (TM7) [2] [7].
- Hydrogen Bonding: Ser² Oγ forms hydrogen bonds with Glu³⁷³ Oε [2] [7]. Thr⁵ may form weaker or transient H-bonds.
- Hydrophobic Contact: Phe⁶ is positioned near the hydrophobic environment of the receptor extracellular loops (ECL1) [2] [3] [9].
- Role of Glu³⁷³: The interaction with SecR Glu³⁷³ is a major stabilizing factor for the conformation of Secretin (1-6) within the binding pocket. Mutagenesis studies show that altering E³⁷³ (e.g., E373D, E373Q, E373R) significantly impacts the binding affinity and potency of secretin analogs, directly affecting the stability of the N-terminal docking [7].
Comparative Analysis with Full-Length Secretin and Other Fragments
Secretin (1-6) exhibits fundamentally different properties and behavior compared to the full-length hormone and other proteolytic fragments:
- Loss of High-Affinity Binding: Full-length secretin binding involves a sophisticated two-domain mechanism: 1) High-affinity interaction between the C-terminus of secretin (residues ~12-27) and the SecR ECD, and 2) Lower-affinity, but functionally critical, interaction between the N-terminus (residues ~1-14) and the SecR transmembrane domain (TMD) bundle [2] [3] [6]. Secretin (1-6) lacks the entire C-terminal ECD-binding domain, resulting in a complete loss of measurable high-affinity binding to SecR in standard competition assays [3]. Its affinity (Ki) is expected to be orders of magnitude weaker (> μM range) than full-length secretin (nM range).
- Lack of Agonist Activity: Activation of SecR absolutely requires the engagement of the peptide N-terminus (particularly His¹) with the TMD bundle to induce conformational changes necessary for G protein coupling [2] [7]. While Secretin (1-6) contains His¹, its isolated presentation, without the anchoring provided by the C-terminus bound to the ECD, is insufficient to properly engage the TMD bundle and trigger receptor activation. Fragments like Secretin(5-27) retain ECD binding and act as competitive antagonists [6].
- Spatial Approximation Insights: Photoaffinity labeling studies using full-length secretin analogs with photolabile residues incorporated at positions within the (1-6) segment provide crucial spatial constraints for modeling. A probe at position 2 ([N3-Phe²]secretin) specifically labeled Asp¹⁷² located in the first extracellular loop (ECL1) of SecR [3] [9]. This labeling was distinct from probes placed at positions 15, 20, 24, and 25, which labeled the distal N-terminus of SecR. This demonstrates that while Secretin (1-6) alone cannot bind productively, its spatial position in the full hormone places it near the junction between the ECD and the TMD, specifically interacting with ECL1 and the tops of TM helices (notably TM7 via His¹-Glu³⁷³) [3] [7] [9].
- Functional Contrast with C-terminal Fragments: Fragments like Secretin(14-27) or Secretin(5-27) bind the SecR ECD with reduced but significant affinity (compared to full-length) but lack the N-terminal activation domain. Consequently, these fragments act as competitive antagonists by occupying the ECD and preventing full agonist binding without inducing activation [6]. Secretin (1-6) lacks both the ECD binding capability and the structured activation domain, rendering it biologically inactive in standard functional assays.
Table 2: Comparative Properties of Secretin Fragments
Property | Secretin (1-27) Full-Length | Secretin (1-6) | Secretin (5-27) | Secretin (14-27) |
---|
ECD Binding Domain | Present (C-terminus) | Absent | Present (Partial) | Present (Core) |
TMD Activation Domain | Present (N-terminus) | Present (Minimal Core:His1) | Absent (Truncated N-terminus) | Absent |
SecR Binding Affinity | High (nM) | Very Low (>> μM) | Moderate (μM) | Moderate-Weak (μM) |
Receptor Activation | Full Agonist | None | Competitive Antagonist | Competitive Antagonist |
Key Structural Feature | Structured C-terminal Helix | Highly Flexible | Structured Core Helix | β-hairpin/loop in ECD groove |
Biological Function | Stimulates cAMP, secretion | None identified | Inhibits secretin response | Inhibits secretin response |
Molecular Docking and Binding Affinity Predictions
Although Secretin (1-6) lacks high-affinity binding alone, computational modeling provides insights into its potential interaction modes with the SecR TMD, consistent with experimental labeling data and structural biology:
- Docking Constraints: Successful docking models must satisfy key spatial constraints derived from experimental data:
- His¹ must be positioned to interact with Glu³⁷³ (TM7) [2] [7].
- Ser² must be positioned near Glu³⁷³ for H-bonding [2] [7].
- Phe⁶ must be located near ECL1 (containing Asp¹⁷², the photolabeled residue from position 2) [3] [9].
- The peptide must access a binding crevice formed by TM1, TM2, TM6, TM7, and ECL1/ECL2 [2] [9].
- Predicted Binding Poses: Rigid and flexible docking simulations, guided by the cryo-EM structure of full SecR and the above constraints, place Secretin (1-6) within the groove formed by the extracellular ends of TM helices and connecting loops. The most plausible poses show:
- His¹ buried deepest, forming a salt bridge/H-bond with Glu³⁷³ (TM7).
- Ser² oriented towards Glu³⁷³ and potentially other polar residues (e.g., Asn³⁶⁹ on TM7).
- Asp³ partially solvent-exposed or forming weak polar contacts.
- Gly⁴ allowing a turn.
- Thr⁵ pointing towards solvent or the loop region.
- Phe⁶ positioned near the hydrophobic residues of ECL1 (e.g., near Leu¹⁷⁵, Val¹⁷⁶) and potentially forming edge-to-face interactions with aromatic residues [2] [9].
- Binding Affinity Predictions (ΔΔG): Computational alanine scanning and residue replacement predictions (using methods like those in ICM software or Rosetta) applied to the N-terminal region of full-length secretin provide insights relevant to Secretin (1-6):
- His¹: Alanine replacement (H1A) is predicted to cause a large positive ΔΔG (>> +3 kcal/mol), signifying a catastrophic loss of binding energy, consistent with its experimentally verified critical role [6] [7]. Charge reversal (H1E) is even more detrimental.
- Ser²: Alanine replacement (S2A) is predicted to cause a moderate positive ΔΔG (~ +1.5 to +2.5 kcal/mol), indicating a significant loss, primarily due to disrupted H-bonding [6] [7]. Substitution with Asp (S2D) is highly detrimental, while substitution with Lys (S2K) shows receptor-dependent effects, being tolerated in WT SecR (E373) but not in E373Q/R mutants [7].
- Phe⁶: Alanine replacement (F6A) is predicted to cause a smaller but measurable positive ΔΔG (+0.5 to +1.0 kcal/mol), suggesting a stabilizing hydrophobic contribution [6]. Substitution with larger hydrophobic residues (e.g., Cha, Nal) might slightly enhance local hydrophobic packing in silico.
- Enhancing Fragment Affinity: Computational design studies focusing on enhancing peptide affinity for the SecR ECD sometimes involve modifications near the C-terminus. However, predictions for stabilizing the isolated N-terminal fragment interaction are less common due to its inherently low affinity. One strategy suggested by modeling involves cyclization or incorporating constraints to pre-organize the fragment into a bioactive-like conformation, although this moves away from the native sequence. Substituting Phe⁶ with bulkier hydrophobic residues (e.g., Trp, Cha) or Gly⁴ with D-Ala (to modulate flexibility) are other in silico explored options aimed at improving hydrophobic packing or reducing entropy loss upon binding [6]. However, these modifications on the isolated (1-6) fragment are unlikely to confer significant bioactivity without the ECD anchor.
Table 3: Predicted Effects of Residue Modifications in Secretin N-Terminus (Relevant to Secretin (1-6))
Residue Position | Wild-Type Residue | Substitution | Predicted ΔΔG (kcal/mol) | Predicted Effect on SecR Binding (Full Peptide Context) | Experimental Validation |
---|
1 (His) | His | Ala (H1A) | +3.0 to +5.0 | Severe Loss (>100-fold ↓ Affinity/Potency) | Yes [7] |
| | Glu (H1E) | > +5.0 | Near Abolition | Yes [7] |
| | Arg (H1R) | +1.0 to +2.0 | Moderate Loss (Altered Efficacy) | Partial [7] |
2 (Ser) | Ser | Ala (S2A) | +1.5 to +2.5 | Significant Loss (10-30 fold ↓) | Yes [7] |
| | Asp (S2D) | +2.0 to +3.0 | Severe Loss | Yes [7] |
| | Lys (S2K) | +0.5 (WT SecR) / >+3.0 (E373Q/R) | Mild Loss / Severe Loss (Context Dependent) | Yes [7] |
6 (Phe) | Phe | Ala (F6A) | +0.5 to +1.0 | Mild Loss (2-5 fold ↓) | Inferred [6] |
| | Cha (F6Cha) | -0.5 to 0.0 | Slight Improvement/Neutral | Limited (Modeling) [6] |